

Spectroscopic Data Analysis of Acrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acrylonitrile**
Cat. No.: **B1666552**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylonitrile ($\text{CH}_2=\text{CHCN}$) is a key industrial chemical intermediate, primarily used in the production of polymers such as poly**acrylonitrile**, **acrylonitrile** butadiene styrene (ABS), and styrene-**acrylonitrile** (SAN) resins. Its high reactivity and versatile chemical properties also make it a subject of interest in various research and development sectors, including drug development, where it may be used as a starting material or encountered as an impurity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and quality control. This guide provides an in-depth analysis of **acrylonitrile** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **acrylonitrile**, both ^1H and ^{13}C NMR are instrumental in confirming its identity.

^1H NMR Data

The ^1H NMR spectrum of **acrylonitrile** is characterized by a complex splitting pattern in the vinyl region due to the coupling between the three non-equivalent protons.

Table 1: ^1H NMR Spectroscopic Data for **Acrylonitrile**

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Hc (trans to CN)	5.703	Doublet of doublets (dd)	$\text{J}_{\text{ca}} = 11.75$
Ha (geminal)	6.077	Doublet of doublets (dd)	$\text{J}_{\text{ab}} = 0.91$
Hb (cis to CN)	6.203	Doublet of doublets (dd)	$\text{J}_{\text{bc}} = 17.92$

Data recorded in CDCl_3 at 89.56 MHz. Chemical shifts can vary slightly depending on the solvent and magnetic field strength.[\[1\]](#)

^{13}C NMR Data

The ^{13}C NMR spectrum of **acrylonitrile** shows three distinct signals corresponding to the three carbon atoms in the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **Acrylonitrile**

Carbon Assignment	Chemical Shift (δ) ppm
$\text{C}\equiv\text{N}$	117.9
$=\text{CH}$	107.8
$=\text{CH}_2$	132.7

Solvent and field strength can influence chemical shifts.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Prepare a solution of **acrylonitrile** (typically 1-5 mg) in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. The final volume should be approximately 0.5-0.7 mL.

- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Use a standard pulse sequence (e.g., zg30).
 - Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
 - Acquire the Free Induction Decay (FID).
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.
 - Set a sufficient number of scans (e.g., 128 or more) due to the lower natural abundance of ^{13}C .
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum to obtain pure absorption peaks.

- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **acrylonitrile** exhibits characteristic absorption bands for its nitrile and vinyl groups.

Table 3: IR Spectroscopic Data for **Acrylonitrile**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2229 - 2242	C≡N stretch	Nitrile
1609 - 1652	C=C stretch	Alkene
3020 - 3100	=C-H stretch	Alkene
960 - 990	=C-H bend (out-of-plane)	Alkene
1415 - 1450	=CH ₂ scissoring	Alkene

Peak positions can vary based on the sample phase (gas, liquid, solid).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
- Sample Application: Place a small drop of liquid **acrylonitrile** directly onto the ATR crystal.
- Spectrum Acquisition:

- Lower the press to ensure good contact between the sample and the crystal.
- Acquire the spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates volatile compounds using gas chromatography and then identifies them based on their mass-to-charge ratio (m/z) using mass spectrometry.

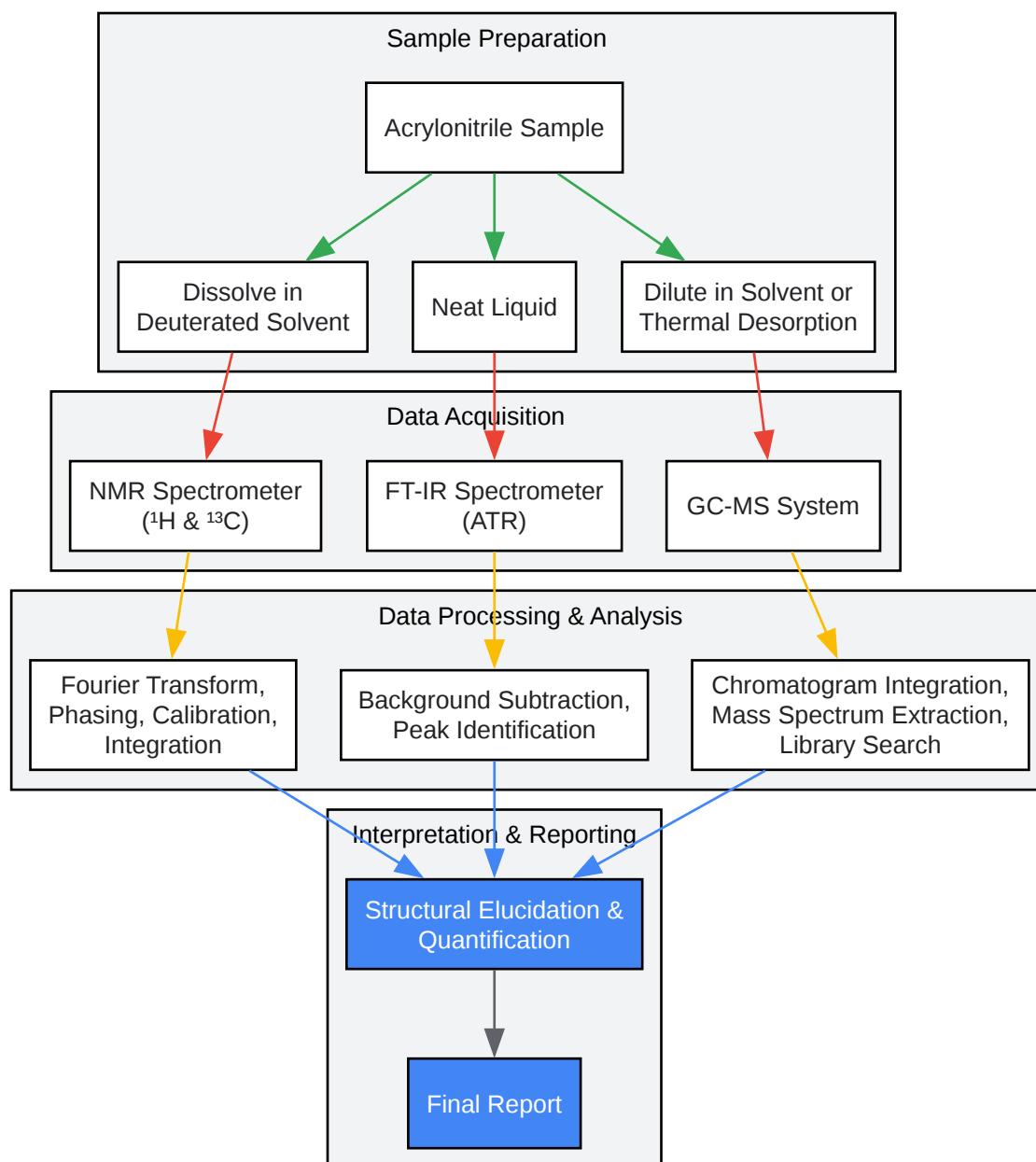
GC-MS Data

The mass spectrum of **acrylonitrile** is characterized by its molecular ion peak and several fragment ions.

Table 4: GC-MS Fragmentation Data for **Acrylonitrile**

m/z	Ion
53	$[\text{C}_3\text{H}_3\text{N}]^+$ (Molecular Ion)
52	$[\text{C}_3\text{H}_2\text{N}]^+$
26	$[\text{C}_2\text{H}_2]^+$ or $[\text{CN}]^+$

Experimental Protocol: GC-MS

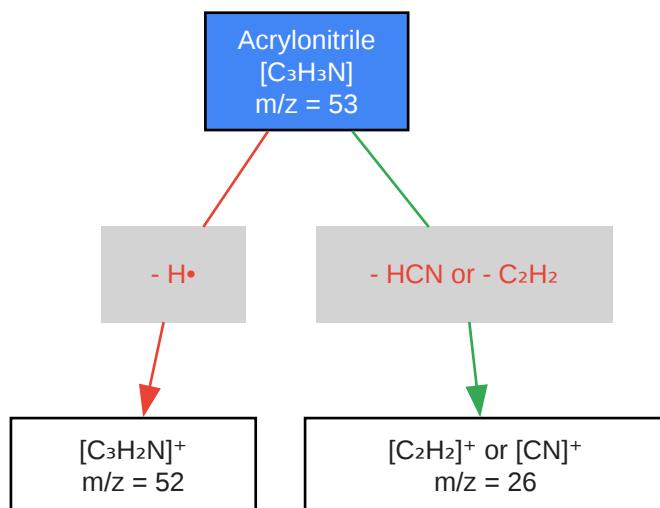

- Sample Preparation: For trace analysis, **acrylonitrile** can be sampled from air using an adsorption tube (e.g., Chromosorb 106) and then thermally desorbed into the GC.^{[7][8]} For liquid samples, dilute with a suitable solvent (e.g., methanol) to an appropriate concentration.
^[7]

- GC Conditions:
 - Column: A polar capillary column, such as a DB-WAX or similar, is suitable.[9]
 - Inlet: Set to a temperature of 150-250°C with an appropriate split ratio.[9]
 - Oven Program: An initial temperature of around 40°C held for a few minutes, followed by a ramp to a higher temperature.[9]
 - Carrier Gas: Helium or hydrogen with a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 20) to a value above the molecular weight of **acrylonitrile** (e.g., 100).
 - Detector: Set to an appropriate voltage.
- Data Analysis:
 - Identify the peak corresponding to **acrylonitrile** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity.
 - Analyze the fragmentation pattern to support the identification.

Visualization of Analytical Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like **acrylonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Acrylonitrile**.

Acrylonitrile Fragmentation in Mass Spectrometry

This diagram illustrates the primary fragmentation pathway of **acrylonitrile** under electron impact ionization.

[Click to download full resolution via product page](#)

Caption: EI-MS Fragmentation of **Acrylonitrile**.

Conclusion

The combined application of NMR, IR, and GC-MS provides a comprehensive analytical toolkit for the unambiguous identification and characterization of **acrylonitrile**. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals requiring robust analytical methods for this important chemical compound. Adherence to detailed experimental procedures and a thorough understanding of the spectroscopic principles are essential for obtaining high-quality, reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acrylonitrile(107-13-1) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Acrylonitrile(107-13-1) IR Spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. series.publisso.de [series.publisso.de]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. hpst.cz [hpst.cz]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Acrylonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666552#spectroscopic-data-analysis-of-acrylonitrile-nmr-ir-gc-ms\]](https://www.benchchem.com/product/b1666552#spectroscopic-data-analysis-of-acrylonitrile-nmr-ir-gc-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com